2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(4-morpholin-4-ylbut-2-ynyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-13-5-1-2-6-14(13)16(20)18(15)8-4-3-7-17-9-11-21-12-10-17/h1-2,5-6H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPHHNOEWMVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in a solvent such as isopropanol or water under reflux conditions, with catalysts like SiO2-tpy-Nb to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound may involve a similar synthetic route but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is often purified using techniques such as preparative thin-layer chromatography (TLC) on silica gel .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural differences among isoindoline-1,3-dione derivatives lie in their substituents, which dictate physicochemical properties and biological activities.
Table 1: Structural Comparison of Selected Isoindoline-1,3-dione Derivatives
Key Observations :
- Morpholine vs. Aryl Groups : Morpholine substituents (e.g., in the target compound and ) improve solubility compared to lipophilic aryl groups (e.g., 4-bromophenyl in ).
- Alkyne vs. Alkene Linkers : The alkyne in the target compound provides rigidity and conjugation, unlike flexible alkyl/alkene chains (e.g., butenyl in ).
- Dioxopiperidinyl Derivatives : Compounds like 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (IC50 >200 µM, ) highlight the impact of amide/ketone groups on biological activity, suggesting the target’s morpholine may offer distinct binding interactions.
Physicochemical Properties
Biological Activity
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione is a heterocyclic compound that has attracted attention due to its unique structural features and potential therapeutic applications. This compound incorporates an isoindoline nucleus and a morpholine moiety linked by a butynyl chain, which may enhance its biological activity compared to other isoindoline derivatives. The compound is primarily investigated for its role as an enzyme inhibitor and receptor modulator, particularly targeting the dopamine receptor D2, which is implicated in various neurological and oncological conditions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- An isoindoline core known for its medicinal properties.
- A morpholinobut-2-yn-1-yl substituent that may contribute to its pharmacological profile.
The primary mechanism of action for this compound involves its interaction with the human dopamine receptor D2. This interaction suggests potential modulation of dopaminergic signaling pathways, which could have implications in treating conditions such as schizophrenia, Parkinson's disease, and certain types of cancer.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Anticancer Properties
Studies have shown that isoindole derivatives possess significant anticancer activity. For example, in vitro studies demonstrated that derivatives of isoindole-1,3-dione inhibited the viability of A549 lung adenocarcinoma cells . The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3 | A549 | 116.26 |
| Compound 4 | A549 | 114.25 |
| Compound 3 | HeLa | 140.60 |
| Compound 4 | HeLa | 148.59 |
These findings suggest that the compound may exhibit similar antiproliferative effects against various cancer cell lines.
Neuroprotective Effects
Given its interaction with the dopamine receptor D2, there is potential for neuroprotective effects. Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
In vivo studies involving xenograft models have further elucidated the anticancer potential of isoindole derivatives. For instance, nude mice implanted with A549-Luc cells were treated with various isoindole compounds. The results indicated a reduction in tumor size and improved survival rates among treated groups compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione, and how do reaction conditions influence yield and selectivity?
- The synthesis typically involves multi-step reactions, starting with the formation of the isoindoline-1,3-dione core followed by introducing the morpholinobutynyl moiety. Key steps include alkylation or nucleophilic substitution, often requiring precise control of temperature, solvent polarity (e.g., DMF or THF), and reaction time to avoid side products like regioisomers. For example, analogous compounds use epoxide intermediates (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) for selective N-alkylation under basic conditions . Yields can vary significantly (26–37% in similar derivatives), necessitating optimization of stoichiometry and catalysts (e.g., Cs₂CO₃) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR is essential for verifying the morpholine and alkyne protons (δ ~2.5–3.5 ppm for morpholine, δ ~90–100 ppm for acetylenic carbons) . X-ray crystallography (e.g., SHELX programs) resolves stereochemistry and bond parameters, with typical bond lengths of C–N (~1.45 Å) and C–O (~1.21 Å) in the isoindoline-dione core . Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Based on structurally related morpholine derivatives, the compound likely poses risks of skin/eye irritation and respiratory toxicity. Precautions include:
- Use of PPE (nitrile gloves, lab coats, safety goggles).
- Work under fume hoods to avoid inhalation of aerosols.
- Emergency measures: Flush eyes with water for 15+ minutes; wash skin with soap/water .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the isoindoline-dione core’s electron-deficient nature enhances susceptibility to nucleophilic attack, while the morpholine group’s lone pairs influence hydrogen bonding . Hirshfeld surface analysis maps intermolecular interactions, aiding crystal-packing predictions .
Q. What strategies address low yields or selectivity in synthesizing derivatives of this compound?
- Optimization approaches :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalysts : Transition metals (e.g., Fe₃O₄ nanoparticles) enhance coupling reactions .
- Temperature control : Lower temps (~0–25°C) reduce side reactions in kinetically controlled steps .
Q. How does the morpholine moiety influence biological activity in related isoindoline-1,3-dione derivatives?
- The morpholine group enhances water solubility and modulates pharmacokinetics (e.g., blood-brain barrier penetration). In anti-Alzheimer agents, morpholine-containing derivatives exhibit improved cholinesterase inhibition (IC₅₀ ~10–50 nM) compared to non-morpholine analogs. The alkyne linker may further enable "click chemistry" for targeted drug delivery .
Q. What contradictions exist in crystallographic data for similar compounds, and how are they resolved?
- Discrepancies in bond angles (e.g., cyclohexyl substituents deviating by ±3°) arise from torsional strain or packing effects. SHELXL refinement (via least-squares minimization) adjusts thermal parameters and occupancy factors to reconcile experimental vs. calculated data. For example, in 2-{(1R,2R)-2-[bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione, R factors were reduced to <0.05 using iterative refinement .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
